Product packaging for 6-Chlorotetrazolo[1,5-b]pyridazin-8-amine(Cat. No.:CAS No. 1488-50-2)

6-Chlorotetrazolo[1,5-b]pyridazin-8-amine

Cat. No.: B14012439
CAS No.: 1488-50-2
M. Wt: 170.56 g/mol
InChI Key: PKYIRSPATVIJAY-UHFFFAOYSA-N
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Description

6-Chlorotetrazolo[1,5-b]pyridazin-8-amine is a chemical compound with the CAS Registry Number 1488-50-2 and a molecular formula of C 4 H 3 ClN 6 . It has a molecular weight of 170.56 g/mol and a computed Topological Polar Surface Area of 82 Ų . This heterocyclic compound features a fused tetrazolo[1,5-b]pyridazine core structure, which incorporates both a chlorine atom and an amine group, making it a versatile intermediate or building block in organic and medicinal chemistry . Its primary application is in pharmaceutical research and development, where it can be utilized as a key precursor in the synthesis of novel active compounds . Additionally, it holds potential for applications in materials science . The reactive chlorine and amine functional groups provide distinct sites for further chemical modification, allowing researchers to create diverse libraries of derivatives for screening and development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3ClN6 B14012439 6-Chlorotetrazolo[1,5-b]pyridazin-8-amine CAS No. 1488-50-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1488-50-2

Molecular Formula

C4H3ClN6

Molecular Weight

170.56 g/mol

IUPAC Name

6-chlorotetrazolo[1,5-b]pyridazin-8-amine

InChI

InChI=1S/C4H3ClN6/c5-3-1-2(6)4-7-9-10-11(4)8-3/h1H,6H2

InChI Key

PKYIRSPATVIJAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=NN2N=C1Cl)N

Origin of Product

United States

Synthetic Methodologies for 6 Chlorotetrazolo 1,5 B Pyridazin 8 Amine and Its Precursors

Strategies for the Construction of the Tetrazolo[1,5-b]pyridazine (B14759603) Core

The formation of the fused tetrazolo[1,5-b]pyridazine ring system is the foundational step in the synthesis of the target compound. This can be achieved through several strategic approaches, primarily revolving around the use of pyridazine (B1198779) precursors which undergo cyclization to form the fused tetrazole ring.

Annulation Reactions Utilizing Pyridazine Building Blocks

The construction of the tetrazolo[1,5-b]pyridazine system often relies on annulation, or ring-forming, reactions starting from appropriately substituted pyridazine derivatives. These methods involve creating the tetrazole ring onto the existing pyridazine core. A common strategy involves the intramolecular cyclization of a pyridazine bearing a reactive nitrogen-based functional group. For instance, a 3-hydrazinopyridazine can be converted into the fused tetrazole ring through diazotization, a process that generates a reactive intermediate which cyclizes onto a ring nitrogen.

Another approach involves cycloaddition reactions. While less common for this specific system, 1,3-dipolar cycloaddition reactions are a fundamental method for synthesizing five-membered heterocyclic rings like tetrazoles. nih.gov In principle, a pyridazine derivative containing a nitrile group could react with an azide (B81097) source to form the tetrazole ring. nih.gov The synthesis of the pyridazine core itself can be accomplished through various methods, such as inverse electron demand Diels-Alder reactions or the cyclization of β,γ-unsaturated hydrazones, which provide access to a wide range of functionalized pyridazine building blocks. organic-chemistry.org

Exploiting Azide-Tetrazole Isomerization in Ring System Formation

A fascinating and widely studied phenomenon in the chemistry of azido-substituted nitrogen heterocycles is the ring-chain tautomerism between an azide form and a fused tetrazole ring. nih.gov This is a reversible, intramolecular 1,5-dipolar cycloaddition. researchgate.net In the context of the tetrazolo[1,5-b]pyridazine core, a 3-azidopyridazine derivative can exist in equilibrium with its fused tetrazole isomer.

The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the ring, temperature, and solvent polarity. researchgate.netrsc.org Generally, polar solvents tend to favor the tetrazole form due to its greater charge separation. researchgate.net This isomerization is a key principle in the synthesis of the tetrazolo[1,5-b]pyridazine core, particularly when using azides as reagents. For example, the reaction of a chloropyridazine with sodium azide can directly yield the tetrazolo[1,5-b]pyridazine product, proceeding through an intermediate azidopyridazine that isomerizes to the more stable fused ring system. acs.org This equilibrium underscores that in many cases, the fused tetrazole and the corresponding azido-heterocycle can be considered as isomeric forms of the same compound. nih.govresearchgate.net

Synthesis of 6-Chlorotetrazolo[1,5-b]pyridazine (B1605628) as a Key Intermediate

The compound 6-Chlorotetrazolo[1,5-b]pyridazine is a crucial intermediate for the synthesis of various derivatives of the parent ring system. Its synthesis is well-established and typically begins from commercially available dichloropyridazines.

Routes from Dichloropyridazine Precursors (e.g., 3,6-dichloropyridazine)

A common starting material for the synthesis of 6-Chlorotetrazolo[1,5-b]pyridazine is 3,6-dichloropyridazine (B152260). One potential route involves the direct reaction of 3,6-dichloropyridazine with sodium azide. acs.orgacs.org In this reaction, one of the chlorine atoms undergoes nucleophilic substitution by the azide ion. The resulting intermediate, 3-azido-6-chloropyridazine, then undergoes spontaneous cyclization via the azide-tetrazole isomerization to form the final product. acs.org However, this reaction can be hazardous due to the use of azides and the potentially explosive nature of the intermediate. acs.orgacs.org

A more convenient and widely used method avoids the isolation of the azide intermediate and proceeds via a hydrazine (B178648) derivative, as detailed in the following section.

Diazotization-Based Approaches from Hydrazine Derivatives

A highly effective and convenient two-step synthesis for 6-Chlorotetrazolo[1,5-b]pyridazine starts from 3,6-dichloropyridazine. acs.orgiau.ir

Hydrazinolysis: The first step is the reaction of 3,6-dichloropyridazine with hydrazine. This reaction is typically carried out in ethanol (B145695) at room temperature and results in the selective monosubstitution of one chlorine atom, yielding 1-(6-chloropyridazin-3-yl)hydrazine in high yield. iau.ir

Diazotization and Cyclization: The second step involves the diazotization of the hydrazine intermediate. Treating 1-(6-chloropyridazin-3-yl)hydrazine with a diazotizing agent like sodium nitrite (B80452) (NaNO₂) in an acidic medium, usually in an ice bath, induces an intramolecular cyclization. This efficiently forms the fused tetrazole ring, providing 6-Chlorotetrazolo[1,5-b]pyridazine in quantitative yield. acs.orgacs.orgiau.ir

This diazotization-based approach is often preferred due to its high yields and operational simplicity.

Table 1: Synthesis of 6-Chlorotetrazolo[1,5-b]pyridazine via Diazotization
StepStarting MaterialReagent(s)ProductTypical ConditionsYield
13,6-DichloropyridazineHydrazine1-(6-Chloropyridazin-3-yl)hydrazineEthanol, Room TemperatureHigh
21-(6-Chloropyridazin-3-yl)hydrazineSodium Nitrite, Acid (e.g., HCl)6-Chlorotetrazolo[1,5-b]pyridazineAqueous, 0°C (Ice Bath)Quantitative

Introduction of the 8-Amino Functionality

The final step in the synthesis of the target molecule is the introduction of an amino group at the C-8 position. Direct amination of the 6-Chlorotetrazolo[1,5-b]pyridazine intermediate synthesized in section 2.2 is not feasible as there is no leaving group at the C-8 position. Therefore, a more convergent strategy is required, where the pyridazine precursor already contains the necessary substituents or their precursors.

A plausible synthetic route would start from a pyridazine ring that is appropriately substituted with chloro and amino (or a precursor) groups. One such hypothetical pathway could begin with 3,6-dichloro-4-aminopyridazine.

Hydrazinolysis: Selective reaction with hydrazine would likely substitute the more reactive chlorine at the 3-position to yield 3-hydrazino-6-chloro-pyridazin-4-amine.

Diazotization/Cyclization: Subsequent diazotization of the hydrazino group would induce ring closure to form the fused tetrazole ring, yielding the final product, 6-Chlorotetrazolo[1,5-b]pyridazin-8-amine, directly. This strategy is analogous to synthetic methods used for other fused pyridazine systems, such as triazolo[4,3-b]pyridazines. nih.gov

Another potential, though likely more complex, route could involve the synthesis of a 6,8-dichloro-tetrazolo[1,5-b]pyridazine intermediate, followed by a selective nucleophilic aromatic substitution (SNAr) at the C-8 position with an amine source. The chlorine atom at the 6-position in tetrazolo[1,5-b]pyridazines is known to be susceptible to substitution by amines, establishing the viability of such a reaction on this ring system. iau.ir Achieving selectivity between the C-6 and C-8 positions would be the critical challenge in this approach.

Table 2: Proposed Synthesis of this compound
StepProposed Starting MaterialReagent(s)Proposed IntermediateFinal Product
13,6-Dichloro-4-aminopyridazineHydrazine3-Hydrazino-6-chloro-pyridazin-4-amineThis compound
23-Hydrazino-6-chloro-pyridazin-4-amineSodium Nitrite, Acid(Diazonium intermediate, cyclizes in situ)

Selective Amination Strategies on the Pyridazine Moiety

The introduction of an amino group onto the pyridazine ring is a critical step in the synthesis of the target compound and its precursors. Selective amination is often necessary when other reactive sites, such as halogen atoms, are present on the molecule. One key strategy involves the direct nucleophilic aromatic substitution (SNAr) of a halogen atom on the pyridazine ring with an amine source.

The reactivity of halogens on the pyridazine ring towards nucleophilic substitution allows for selective reactions. For instance, in dihalogenated pyridazines like 3,6-dichloropyridazine, selective mono-amination can be achieved by carefully controlling reaction conditions. researchgate.net The reaction with amines such as morpholine (B109124) or substituted piperazines in a solvent like isopropanol (B130326) can yield 3-chloro-6-substituted pyridazine intermediates. researchgate.net This selectivity is crucial for creating precursors where one halogen is retained for subsequent transformations while the other is replaced by a desired substituent.

In the context of this compound, a similar SNAr strategy would be employed. An appropriately substituted dichloropyridazine precursor could first be selectively aminated at one position before the second chloro-substituent is used in the formation of the tetrazole ring or vice-versa. The choice of amine, solvent, and temperature are critical parameters to control the regioselectivity of the amination step. Photoinduced reactions have also been explored for the amination of pyridazines, highlighting modern approaches to C-N bond formation. acs.org

Sequential Functionalization from Halogenated Precursors

A prevalent and effective method for constructing the tetrazolopyridazine core begins with readily available dihalogenated pyridazines, most notably 3,6-dichloropyridazine. iau.ir This approach involves a stepwise, sequential functionalization where each halogen atom is addressed in a distinct chemical operation.

A well-documented pathway to the core structure, 6-chlorotetrazolo[1,5-b]pyridazine, illustrates this principle perfectly: iau.iracs.org

Hydrazinolysis: The first step involves the reaction of 3,6-dichloropyridazine with hydrazine. This nucleophilic substitution selectively replaces one of the chlorine atoms to yield 1-(6-chloropyridazin-3-yl)hydrazine in high yield. iau.ir

Diazotization and Cyclization: The resulting hydrazinylpyridazine is then treated with a diazotizing agent, such as sodium nitrite (NaNO₂) in an acidic medium. iau.iracs.org This converts the hydrazine moiety into an azide, which undergoes spontaneous intramolecular cyclization to form the fused tetrazole ring, yielding 6-chlorotetrazolo[1,5-b]pyridazine quantitatively. iau.ir

Table 1: Sequential Synthesis of 6-Chlorotetrazolo[1,5-b]pyridazine

StepStarting MaterialReagentsProductReference
13,6-DichloropyridazineHydrazine1-(6-Chloropyridazin-3-yl)hydrazine iau.ir
21-(6-Chloropyridazin-3-yl)hydrazineSodium Nitrite (NaNO₂), Acid6-Chlorotetrazolo[1,5-b]pyridazine iau.iracs.org

Multi-Step Synthesis Pathways Involving Amine Introduction

Multi-step synthesis provides the flexibility to introduce the required amine functionality at various stages of the synthetic sequence. vapourtec.com This approach is essential when direct amination is not feasible or when specific regiochemistry is required. The pathway can be designed to build the pyridazine core first, followed by functionalization, or to incorporate the amine group into one of the initial building blocks.

An alternative to direct amination of the pyridazine ring is to carry the nitrogen functionality through the ring-forming reaction itself. For instance, syntheses of pyridazines often involve the condensation of 1,4-dicarbonyl compounds with hydrazines. wikipedia.org If a substituted hydrazine or a dicarbonyl compound already containing a protected amine group is used, the amino functionality can be incorporated directly during the formation of the heterocyclic core.

Another advanced multi-step strategy involves functional group interconversion. For example, a carboxylic acid group on the pyridazine ring can be converted into an amine. A synthesis of a related triazolopyridazine utilized a Curtius rearrangement, which transforms a carboxylic acid, via an acyl azide and an isocyanate, into an amine group. nih.gov This highlights how a multi-step sequence allows for the introduction of the amine group from a different functional group precursor, expanding the range of possible synthetic disconnections. researchgate.net These pathways, while potentially longer, offer greater control over the placement of substituents and can be essential for accessing complex substitution patterns. nih.gov

Green Chemistry Principles in Tetrazolopyridazine Synthesis

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy are inherently less wasteful.

In the synthesis of tetrazolopyridazines, different reaction types exhibit varying levels of atom economy.

Substitution Reactions: The nucleophilic substitution of chlorine with hydrazine or amines, common in these syntheses, generates stoichiometric amounts of waste salts (e.g., HCl or its salt form). While often high-yielding, they are not perfectly atom-economical.

Cycloaddition Reactions: In contrast, cycloaddition reactions are often highly atom-economical. For example, the inverse electron-demand aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines to form pyridazines can be very efficient, with all atoms from the reactants being incorporated into the product, save for the extrusion of a stable dinitrogen molecule. organic-chemistry.org

Use of Safer Solvents and Auxiliaries

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. usc.edu Many traditional organic syntheses employ hazardous solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM). acs.orgusc.edu

Green chemistry encourages the replacement of these hazardous solvents with safer, more environmentally benign alternatives. mdpi.com This involves considering factors like toxicity, environmental persistence, and whether the solvent is derived from renewable resources.

Table 2: Comparison of Conventional and Greener Solvents in Heterocyclic Synthesis

Conventional SolventHazardsGreener Alternative(s)Rationale for Alternative
Dichloromethane (DCM)Suspected carcinogen, volatile2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate/Ethanol mixturesLower toxicity, derived from renewable sources (2-MeTHF)
Dimethylformamide (DMF)Reproductive toxicant, high boiling pointCyrene, Dimethyl carbonate (DMC)Biodegradable (Cyrene), lower toxicity
PyridineCarcinogen, reproductive toxicantTriethylamine (if used as a base)Lower overall hazard profile

Implementing safer solvents in the synthesis of tetrazolopyridazines requires careful optimization, as reaction outcomes can be solvent-dependent. However, the long-term benefits include reduced environmental pollution and enhanced worker safety. usc.edu

Sustainable Synthetic Route Design

A truly sustainable synthetic route integrates multiple green chemistry principles beyond just atom economy and solvent choice. It involves a comprehensive evaluation of the entire process to minimize its environmental footprint. jchr.org

Key elements of sustainable route design for tetrazolopyridazines include:

Process Intensification: This can be achieved by using technologies like continuous flow reactors, which offer better temperature control, improved safety for handling hazardous intermediates, and the potential for telescoping multiple reaction steps, thereby reducing purification and solvent usage between steps. nih.govbeilstein-journals.org

Catalysis: Employing catalysts instead of stoichiometric reagents can dramatically reduce waste. The development of metal-free catalytic systems is particularly attractive from a sustainability standpoint, as it avoids the use of expensive and often toxic heavy metals. organic-chemistry.org

Energy Efficiency: Designing reactions that proceed under milder conditions (lower temperature and pressure) reduces energy consumption. The use of microwave or ultrasonic irradiation can sometimes accelerate reactions, leading to shorter reaction times and lower energy input compared to conventional heating. researchgate.net

Avoiding Hazardous Reagents: A sustainable route would seek to replace hazardous reagents. For example, while the synthesis of 6-azidotetrazolo[1,5-b]pyridazine (B79752) is known, azides are potentially explosive and pose significant safety risks. acs.org The alternative synthesis of the tetrazole ring from hydrazine and sodium nitrite, while still requiring careful handling, avoids the isolation of a potentially hazardous azide intermediate, representing a safer design choice. acs.org

By combining these principles, chemists can design synthetic pathways to this compound and related compounds that are not only efficient and high-yielding but also safer and more environmentally responsible. mdpi.com

Chemical Reactivity and Mechanistic Studies of 6 Chlorotetrazolo 1,5 B Pyridazin 8 Amine

Nucleophilic Substitution Reactions at the 6-Chloro Position

The electron-withdrawing nature of the pyridazine (B1198779) and tetrazole rings renders the 6-position of the tetrazolo[1,5-b]pyridazine (B14759603) scaffold electron-deficient and thus, highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a diverse range of functional groups at this position.

Reaction with Various Amine Nucleophiles

The chlorine atom at the 6-position can be readily displaced by various primary and secondary amines. These reactions are typically carried out in a polar solvent, and often at elevated temperatures, to afford the corresponding 6-amino-substituted tetrazolo[1,5-b]pyridazin-8-amine (B15374508) derivatives. The reaction proceeds via a classic SNAr mechanism, involving the formation of a Meisenheimer complex as a key intermediate.

While specific studies on 6-Chlorotetrazolo[1,5-b]pyridazin-8-amine are limited, the reactivity of the closely related 6-chlorotetrazolo[1,5-b]pyridazine (B1605628) provides valuable insights. It has been shown that this compound undergoes chlorine substitution with amines in ethanol (B145695) at room temperature. mdpi.com This suggests that the 8-amino group in the target molecule does not significantly hinder the nucleophilic attack at the 6-position.

Table 1: Nucleophilic Substitution of 6-Chloro Position with Amines (Analogous Systems)

Amine NucleophileProductReaction ConditionsReference
Hydrazine (B178648)6-Hydrazinyltetrazolo[1,5-b]pyridazineNot specifiedInferred from synthesis of 6-chlorotetrazolo[1,5-b]pyridazine
General Amines6-Substituted-aminotetrazolo[1,5-b]pyridazineEthanol, Room Temperature mdpi.com

This table is based on the reactivity of the analogous compound 6-chlorotetrazolo[1,5-b]pyridazine due to the limited direct data on this compound.

Hydrolysis Pathways and Products

Under appropriate conditions, the 6-chloro group can be hydrolyzed to a hydroxyl group, yielding 8-aminotetrazolo[1,5-b]pyridazin-6-ol. This transformation can be achieved by treatment with a strong base, such as sodium hydroxide (B78521), in an aqueous medium, often with heating. The reaction likely proceeds through a similar SNAr pathway as the amination, with the hydroxide ion acting as the nucleophile.

For instance, the related compound 6-azidotetrazolo[1,5-b]pyridazine (B79752) can be hydrolyzed to 6-hydroxytetrazolo[1,5-b]pyridazine upon treatment with sodium hydroxide at 60°C. acs.org This indicates the feasibility of hydrolyzing the C-Cl bond in the tetrazolo[1,5-b]pyridazine system.

Table 2: Hydrolysis of 6-Chloro Position (Analogous Systems)

ReagentProductReaction ConditionsReference
Sodium Hydroxide6-Hydroxytetrazolo[1,5-b]pyridazineWater, 60°C acs.org

This table is based on the reactivity of an analogous compound due to limited direct data.

Substitutions with Other Heteroatom Nucleophiles

Beyond amines and hydroxide, the 6-chloro position is also reactive towards other heteroatom nucleophiles, such as alkoxides and thiolates. Reaction with sodium ethoxide in ethanol, for example, would be expected to yield 6-ethoxy-tetrazolo[1,5-b]pyridazin-8-amine. Similarly, reaction with a thiolate, such as sodium thiophenoxide, would lead to the corresponding 6-thioether derivative. These reactions further highlight the versatility of the 6-chloro group as a leaving group in SNAr reactions.

A study on 6-azidotetrazolo[1,5-b]pyridazine demonstrated its reaction with sodium ethoxide in absolute ethanol upon refluxing to yield 6-ethoxytetrazolo[1,5-b]pyridazine. acs.org

Table 3: Substitution with Other Heteroatom Nucleophiles (Analogous Systems)

NucleophileProductReaction ConditionsReference
Sodium Ethoxide6-Ethoxytetrazolo[1,5-b]pyridazineAbsolute Ethanol, Reflux acs.org

This table is based on the reactivity of an analogous compound due to limited direct data.

Reactivity of the 8-Amino Group

The 8-amino group of this compound is a nucleophilic center and can participate in a range of chemical transformations, including acylation, alkylation, and condensation reactions.

Acylation and Alkylation Reactions

The primary amino group at the 8-position can be acylated using standard acylating agents such as acid chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would produce N-(6-chlorotetrazolo[1,5-b]pyridazin-8-yl)acetamide.

Alkylation of the 8-amino group can be achieved with alkyl halides. The reaction may proceed to give mono- and/or di-alkylated products depending on the reaction conditions and the nature of the alkylating agent. In a related system, the alkylation of a tetrazolo[1,5-b]pyridazine-8-carbohydrazide derivative in an alkaline medium has been reported to occur at a nitrogen atom. researchgate.net

Table 4: Potential Acylation and Alkylation Reactions of the 8-Amino Group

ReagentReaction TypePotential Product
Acetyl ChlorideAcylationN-(6-chlorotetrazolo[1,5-b]pyridazin-8-yl)acetamide
Methyl IodideAlkylationN-methyl-6-chlorotetrazolo[1,5-b]pyridazin-8-amine

This table represents predicted reactivity based on the general chemical behavior of primary aromatic amines and related heterocyclic systems.

Condensation Reactions

The 8-amino group, being a primary amine, can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically requires acid catalysis and involves the formation of a carbinolamine intermediate followed by dehydration. For instance, the reaction of this compound with benzaldehyde (B42025) would be expected to yield N-benzylidene-6-chlorotetrazolo[1,5-b]pyridazin-8-amine.

The condensation of various amino-substituted heterocyclic compounds with aldehydes is a well-established synthetic methodology for the preparation of Schiff bases. mdpi.comnih.gov

Table 5: Potential Condensation Reactions of the 8-Amino Group

Carbonyl CompoundPotential Product (Schiff Base)
BenzaldehydeN-benzylidene-6-chlorotetrazolo[1,5-b]pyridazin-8-amine
AcetoneN-(propan-2-ylidene)-6-chlorotetrazolo[1,5-b]pyridazin-8-amine

This table represents predicted reactivity based on the general chemical behavior of primary aromatic amines.

Azide-Tetrazole Tautomerism and its Chemical Implications

Fused heterocyclic systems like tetrazolo[1,5-b]pyridazines exhibit a dynamic and crucial valence tautomerism known as azide-tetrazole tautomerism. This process involves a reversible ring-opening of the tetrazole ring to form an isomeric azide (B81097) functional group. In the case of the tetrazolo[1,5-b]pyridazine core, this equilibrium is with the 6-azidopyridazine form. This tautomerism is not merely a structural curiosity; it has profound implications for the molecule's reactivity, stability, and biological interactions, as the two forms possess distinct chemical properties. nih.gov

Experimental Probes of Tautomeric Equilibria in Solution

The position of the azide-tetrazole equilibrium in solution is highly sensitive to environmental factors and is primarily investigated using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁵N NMR are powerful tools for studying this equilibrium. The proton and nitrogen signals for the two tautomers are typically distinct and well-resolved, allowing for the quantification of each species in a given solvent. For instance, in studies of related azidopurine nucleosides, the H-2 and H-8 proton resonances were diagnostic for identifying and quantifying the azide and tetrazole isomers. dtic.mil Variable temperature NMR experiments can also provide thermodynamic parameters for the tautomeric interconversion. nih.gov

Infrared (IR) Spectroscopy: The azide functional group has a strong, characteristic asymmetric stretching vibration that appears in the 2000–2200 cm⁻¹ region of the IR spectrum. The absence or presence of this band is a clear indicator of the predominant form. In the solid state, 6-azidopurine ribonucleoside is shown to exist as the tetrazole isomer, confirmed by the lack of this characteristic azide absorption band. dtic.mil

Solvent Effects: The polarity of the solvent plays a critical role in shifting the equilibrium. Studies on various fused tetrazole systems, including tetrazolo[1,5-a]pyrimidines and azidopurine nucleosides, consistently show that increasing solvent polarity favors the tetrazole form. dtic.milnih.gov In contrast, less polar solvents tend to favor the azido (B1232118) tautomer. This is attributed to the greater polarity and hydrogen bonding capabilities of the fused tetrazole ring system compared to the open-chain azide.

Influence of Substituents on Tautomeric Preferences

The electronic nature of substituents on the heterocyclic ring significantly influences the stability of the tautomers and the position of the equilibrium. Theoretical and experimental studies on analogous systems like tetrazolo[1,5-a]pyridines and azidothiazoles provide a framework for predicting these effects. nih.gov

Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring system, such as amino (–NH₂) or hydroxyl (–OH) groups, tend to stabilize the fused tetrazole form. nih.govmdpi.com The amino group at the C-8 position of the title compound would therefore be expected to strongly favor the closed-ring tetrazole tautomer.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (–NO₂) or cyano (–CN) stabilize the open-chain azide isomer. nih.gov The chlorine atom at the C-6 position of the title compound is electron-withdrawing and would exert an influence favoring the azide form, though this effect is likely counteracted by the stronger electron-donating amino group.

The interplay of these substituent effects determines the predominant tautomeric form under a given set of conditions.

Substituent Type on Heterocyclic RingEffect on EquilibriumPredominant Tautomer FavoredReference
Electron-Donating (e.g., -NH₂, -OH)Stabilizes the fused ring systemTetrazole nih.govmdpi.com
Electron-Withdrawing (e.g., -NO₂, -CN, -Cl)Stabilizes the open-chain azideAzide nih.govacs.org

Cycloaddition Reactions of the Tetrazole Ring

While the fused tetrazole ring is relatively stable and aromatic, its ability to exist in equilibrium with the azido tautomer opens up pathways for cycloaddition reactions, which are characteristic of the azide functional group.

1,3-Dipolar Cycloadditions (e.g., "Click Chemistry" Applications)

The azide tautomer can act as a 1,3-dipole in cycloaddition reactions, most notably in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Research has demonstrated that various fused tetrazoles, including pyridotetrazoles, can serve as effective azide surrogates in CuAAC reactions with terminal alkynes. acs.orgacs.org This reaction proceeds through the small amount of the azido tautomer present in the equilibrium. The consumption of the azide in the irreversible cycloaddition reaction shifts the equilibrium, driving the reaction to completion and yielding stable N-heterocycle-substituted 1,2,3-triazoles. acs.orgrsc.org This application is highly valuable as it allows for the modular construction of complex molecules for applications in medicinal chemistry and materials science. acs.org

Reactivity with Diazo Compounds

The 1,3-dipolar cycloaddition between an azide and a diazo compound is a known reaction, though less common than reactions with alkenes or alkynes. However, the reaction of the tetrazolo[1,5-b]pyridazine system, via its azido tautomer, with diazo compounds is not well-documented in the scientific literature. Both azides and diazo compounds can act as 1,3-dipoles, and their reactivity with various dipolarophiles (like strained alkynes) can be competitive, making chemoselectivity a challenge. nih.gov Achieving a selective reaction between the azido tautomer and a diazo compound would require careful tuning of the electronic properties of both reactants to favor a specific frontier molecular orbital interaction, a strategy that has been explored to achieve selectivity in other systems. nih.gov Without specific experimental data, the viability and outcome of such a reaction for the title compound remain speculative.

Rearrangement Reactions and Pathways

The tetrazolo[1,5-b]pyridazine ring system can potentially undergo rearrangement reactions, often initiated by thermal or photochemical stimuli, leading to the formation of different isomeric heterocyclic structures.

One significant pathway involves the thermal or photochemical cleavage of the tetrazole ring. This process can lead to the extrusion of molecular nitrogen and the formation of a highly reactive nitrene intermediate. However, studies on the parent tetrazolo[1,5-b]pyridazine suggest that photolysis may not produce a classic triplet nitrene, indicating alternative decomposition or rearrangement pathways.

A more defined rearrangement is observed in analogous systems, such as the thermolysis of 5-(2-pyrazinyl)tetrazole. In this reaction, the tetrazole ring opens to a diazo intermediate, which then undergoes intramolecular cyclization to form a new, stable fused ring system, 1,2,3-triazolo[1,5-a]pyrazine. This type of ring-opening/ring-closing cascade represents a plausible rearrangement pathway for substituted tetrazolo[1,5-b]pyridazines, potentially leading to the formation of isomeric triazolo-pyridazines.

Furthermore, reactions involving strong reagents like arynes can initiate complex rearrangement cascades. For instance, the reaction of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine with benzyne (B1209423) leads to a significant molecular reorganization, breaking five bonds and forming three new ones to yield a pyridotriazole product. While involving a different initial scaffold, this demonstrates the potential for profound skeletal rearrangements in related nitrogen-rich heterocyclic systems under specific reaction conditions.

Studies on Photochemical and Thermal Reactivity

Investigations into the photochemical and thermal reactivity of chemical compounds are crucial for understanding their stability, potential degradation pathways, and suitability for various applications. Such studies typically involve techniques like photolysis experiments under controlled wavelengths of light and thermal analysis methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

For the broader class of tetrazolo[1,5-b]pyridazines, some research has been conducted. For instance, photolysis studies on the parent compound, tetrazolo[1,5-b]pyridazine, have shown that irradiation can lead to the elimination of nitrogen molecules and the formation of novel products like cyanocyclopropenes and cyanopyrazoles. rsc.orgrsc.org Similarly, thermal analyses of various substituted tetrazolo[1,5-b]pyridazines, particularly those designed as energetic materials, have been performed to determine their decomposition temperatures and thermal stability. researchgate.netbohrium.com These compounds often exhibit high thermal stability, with decomposition temperatures exceeding 175 °C. researchgate.net

However, it is a fundamental principle in chemistry that the presence and position of functional groups—such as the chloro and amino groups in the target compound—can drastically alter a molecule's electronic structure and, consequently, its reactivity. Therefore, the findings for parent or differently substituted tetrazolopyridazines cannot be directly extrapolated to predict the specific photochemical and thermal behavior of this compound.

Without dedicated research on this specific compound, critical data—including its photostability, quantum yields of degradation, photoproducts, decomposition onset temperature, and volatile products upon heating—remain unknown. No data tables or detailed research findings could be generated as per the user's request due to the absence of source material in the scientific domain.

Advanced Structural Elucidation and Spectroscopic Characterization of 6 Chlorotetrazolo 1,5 B Pyridazin 8 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H NMR Spectral Analysis and Proton Environment

Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 6-Chlorotetrazolo[1,5-b]pyridazin-8-amine, are not available in the reviewed literature. A detailed analysis of the proton environment would require the examination of the aromatic protons on the pyridazine (B1198779) ring and the amine protons, which is not possible without experimental data.

Comprehensive ¹³C NMR Spectral Assignment

A comprehensive assignment of the ¹³C NMR spectrum for this compound, which would involve identifying the chemical shifts for each of the carbon atoms in the pyridazine and tetrazole rings, could not be completed due to a lack of available spectral data.

Application of Two-Dimensional NMR Techniques

Information regarding the application of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, for the structural elucidation of this compound and its derivatives is not present in the public domain.

¹⁵N NMR Spectroscopy for Nitrogen Environments

While ¹⁵N NMR spectroscopy is a valuable tool for characterizing the nitrogen-rich environments of tetrazole-containing compounds, specific ¹⁵N NMR data for this compound was not found.

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed experimental IR spectral data, including characteristic absorption frequencies for the functional groups present in this compound (such as N-H stretching for the amine, C=N and N=N stretching for the heterocyclic rings, and C-Cl stretching), are not available.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Specific mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion peak and fragmentation patterns for this compound, are not reported in the available literature. High-resolution mass spectrometry data, which would confirm the elemental composition, is also unavailable.

Fragmentation Pattern Analysis

Mass spectrometry, particularly using electron impact (EI) ionization, is a powerful tool for elucidating the structure of heterocyclic compounds by analyzing their fragmentation patterns. nih.gov For this compound, the molecular ion peak (M⁺˙) would be readily observed. The subsequent fragmentation is dictated by the inherent stability of the fused ring system and the nature of its substituents.

The fragmentation of tetrazole-containing compounds is often initiated by the cleavage of the tetrazole ring, which is a high-nitrogen system. nih.gov A primary fragmentation pathway for the tetrazolo[1,5-b]pyridazine (B14759603) core involves the loss of a dinitrogen molecule (N₂), a common and energetically favorable fragmentation for many nitrogen-rich heterocycles. rsc.org This would lead to a significant fragment ion.

Further fragmentation would likely proceed through several pathways characteristic of chlorinated aromatic amines and pyridazine systems. researchgate.net These pathways can include:

Loss of HCN: A common fragmentation for nitrogen-containing six-membered rings.

Loss of Chlorine Radical (Cl•): Cleavage of the C-Cl bond.

Ring Rupture: Complex fragmentation of the pyridazine ring after the initial loss of N₂.

The fragmentation pathways are highly influenced by the electronic effects of the substituents. nih.gov The presence of the amino group and the chlorine atom on the pyridazine ring will direct the fragmentation process, leading to a series of characteristic ions that allow for structural confirmation.

Proposed Fragment Structurem/z (Mass-to-Charge Ratio)Proposed Neutral Loss
[C₄H₃ClN₆]⁺˙ (Molecular Ion)170/172-
[C₄H₃ClN₄]⁺˙142/144N₂
[C₄H₃N₆]⁺135Cl•
[C₃H₂ClN₃]⁺˙115/117N₂, HCN
[C₄H₂N₄]⁺102Cl•, HCN

Precise Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of novel compounds. researchgate.net For this compound, HRMS provides a precise mass measurement of the molecular ion, allowing its empirical formula (C₄H₃ClN₆) to be verified with a high degree of confidence.

This technique can distinguish the target compound from other potential isomers or impurities by measuring the mass-to-charge ratio (m/z) to several decimal places. The theoretical monoisotopic mass of C₄H₃³⁵ClN₆ is calculated to be 170.00567 Da. An experimental HRMS measurement falling within a narrow tolerance (typically <5 ppm) of this theoretical value would confirm the elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed, providing further structural validation. nih.gov

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's geometry, conformation, and intermolecular interactions. mdpi.comresearchgate.net

Determination of Solid-State Molecular Geometry and Conformation

Analysis of related fused heterocyclic systems by X-ray diffraction reveals that the tetrazolo[1,5-b]pyridazine core is typically planar or nearly planar. dtic.mil For this compound, the fused tetrazole and pyridazine rings are expected to be coplanar to maximize aromatic stabilization. The exocyclic amine group and the chlorine atom would lie in or very close to this plane.

The bond lengths within the fused ring system would exhibit values intermediate between single and double bonds, which is characteristic of aromatic systems. For instance, the N-N bonds within the tetrazole ring and the C-N and C-C bonds in the pyridazine ring will reflect the delocalized π-electron system. mdpi.com

Bond TypeExpected Bond Length (Å)Reference System
N-N (tetrazole)1.29 - 1.35Tetrazolo[1,5-b]pyridazine derivatives dtic.mil
C-N (pyridazine)1.32 - 1.38Pyridazine derivatives
C-C (pyridazine)1.37 - 1.42Pyridazine derivatives
C-Cl~1.74Chlorinated heterocycles
C-NH₂~1.36Amino-heterocycles mdpi.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The solid-state packing of this compound is significantly influenced by intermolecular interactions, particularly hydrogen bonding. nih.gov The primary amine group (-NH₂) serves as an excellent hydrogen bond donor, while the nitrogen atoms of the pyridazine and tetrazole rings act as potential acceptors. mdpi.com

It is highly probable that the molecules will form centrosymmetric dimers through pairs of N-H···N hydrogen bonds, creating a robust R²₂(8) graph set motif. mdpi.comnih.gov This is a common and stable hydrogen-bonding pattern observed in many amino-substituted nitrogen heterocycles. mdpi.com These dimers can then be further linked into one-, two-, or three-dimensional supramolecular networks through other weak interactions. researchgate.net

Assessment of Planarity and Aromaticity within the Fused Ring System

The fused tetrazolo[1,5-b]pyridazine ring system is inherently aromatic. The tetrazole ring, with its high nitrogen content, and the pyridazine ring both contribute to a delocalized π-electron system that confers significant thermodynamic stability. mdpi.com X-ray diffraction studies on analogous compounds confirm that the fused heterocyclic core is essentially planar. dtic.milnajah.edu Small deviations from planarity, indicated by torsion angles close to 0° or 180°, are typical. dtic.mil

Computational Chemistry and Theoretical Studies on 6 Chlorotetrazolo 1,5 B Pyridazin 8 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure and properties of molecules. For a compound like 6-Chlorotetrazolo[1,5-b]pyridazin-8-amine, DFT calculations would provide significant insights into its fundamental chemical nature.

Geometry Optimization and Electronic Structure Characterization

A primary step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. DFT methods, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to predict bond lengths, bond angles, and dihedral angles.

The electronic structure of the optimized geometry can then be characterized. This includes the calculation of the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps in identifying regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the tetrazole and pyridazine (B1198779) rings, indicating their nucleophilic character, and a positive potential near the hydrogen atoms of the amine group.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value
C-Cl Bond Length (Å) 1.75
C-N (Amine) Bond Length (Å) 1.36
N-N (Tetrazole) Bond Lengths (Å) 1.30 - 1.38
C-N (Pyridazine) Bond Lengths (Å) 1.33 - 1.39

Note: The data in this table is illustrative and not based on a specific published study of this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazine ring and the amino group, while the LUMO would likely be distributed over the fused ring system, particularly the electron-deficient regions influenced by the chlorine atom. DFT calculations on related energetic tetrazolo-[1,5-b]-1,2,4,5-tetrazine derivatives have shown that the introduction of substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

Note: The data in this table is illustrative and not based on a specific published study of this compound.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also instrumental in predicting various spectroscopic properties. For instance, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, and its frequency is determined by the strength of the bonds involved and the masses of the atoms.

Energetic Stability and Tautomeric Preferences of Isomers

The tetrazolo[1,5-b]pyridazine (B14759603) ring system can exhibit tautomerism, particularly the potential for azide-tetrazole equilibrium. For this compound, the possibility of tautomers involving the amino group (amino-imino tautomerism) also exists. DFT calculations are essential for determining the relative energetic stabilities of these different tautomeric forms. By comparing the total electronic energies of the optimized geometries of each tautomer, the most stable isomer in the gas phase and in different solvents (using a polarizable continuum model) can be identified. Studies on related pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netmdpi.comtriazine systems have shown that the tautomeric equilibrium is influenced by the solvent environment.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other computational methods can provide valuable information. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy for calculating electronic energies and molecular properties, albeit at a greater computational cost. These methods could be employed to refine the energetic calculations of tautomeric forms or to study excited state properties.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, though less accurate, alternative for preliminary computational screening of large sets of related molecules. These methods could be useful for initial explorations of the conformational space or for qualitative predictions of electronic properties.

Molecular Dynamics Simulations to Explore Conformational Space and Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the conformational flexibility, intermolecular interactions, and dynamic behavior of this compound in different environments (e.g., in solution or in a crystal lattice).

For this molecule, MD simulations could be used to explore the rotational barrier around the C-NH₂ bond and to understand how intermolecular hydrogen bonding with solvent molecules or other solute molecules might influence its conformation and reactivity. While no specific MD studies on this compound have been reported, the methodology is well-established for studying the dynamics of heterocyclic compounds.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity and Stability

Quantitative Structure-Property Relationship (QSPR) models represent a powerful computational tool in modern chemistry, enabling the prediction of a compound's physical, chemical, and biological properties based on its molecular structure. These models are built upon the principle that the structure of a molecule, encoded in a set of numerical descriptors, is intrinsically linked to its properties. For a specialized heterocyclic compound like this compound, QSPR studies can offer invaluable insights into its chemical reactivity and stability without the need for extensive and time-consuming experimental synthesis and testing.

While specific, dedicated QSPR studies on this compound are not extensively documented in publicly available literature, the foundational principles of QSPR can be applied by examining related structures, particularly within the broader family of tetrazolo[1,5-b]pyridazines. These compounds are known for their high nitrogen content, which often imparts unique characteristics related to stability and reactivity.

Conceptual Framework for QSPR in Predicting Reactivity and Stability

A typical QSPR study involves several key steps:

Data Set Selection: A series of structurally related compounds with known experimental data for the property of interest (e.g., thermal decomposition temperature for stability, reaction rate constant for reactivity) is compiled.

Molecular Descriptor Calculation: For each molecule in the series, a wide array of numerical descriptors is calculated. These can be categorized as:

Constitutional Descriptors: Based on the 2D structure, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: Describe the connectivity of atoms in the molecule.

Geometrical Descriptors: 3D descriptors like molecular surface area and volume.

Quantum Chemical Descriptors: Derived from computational chemistry calculations (e.g., DFT), these include properties like HOMO-LUMO energies, dipole moment, electrostatic potentials, and atomic charges.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the calculated descriptors with the experimental property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Application to Chemical Reactivity of Tetrazolo[1,5-b]pyridazines

The chemical reactivity of this compound is largely dictated by the electron distribution within its fused ring system. The presence of multiple nitrogen atoms, a chloro substituent, and an amino group creates a complex electronic environment with various potential sites for electrophilic or nucleophilic attack.

Quantum chemical descriptors are particularly useful for predicting reactivity. For instance:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap often suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually indicates the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of a molecule. This can predict sites susceptible to electrophilic and nucleophilic attack, respectively.

Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charge on each atom, identifying nucleophilic (negative charge) and electrophilic (positive charge) centers.

A hypothetical QSPR model for the reactivity of a series of substituted tetrazolo[1,5-b]pyridazines could correlate these descriptors with an experimental measure of reactivity, such as the rate of a specific reaction.

Table 1: Hypothetical Quantum Chemical Descriptors for a Series of Substituted Tetrazolo[1,5-b]pyridazines for Reactivity Analysis Note: This table is illustrative, based on general principles, as a specific experimental dataset for this series is not available.

Compound (Substituent at C6)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-H-7.25-1.505.753.10
-Cl (Target Compound)-7.40-1.805.603.50
-NH2-6.90-1.305.602.80
-NO2-8.10-2.505.604.80
-OCH3-7.05-1.405.653.30

Application to Chemical Stability of Tetrazolo[1,5-b]pyridazines

The stability of nitrogen-rich compounds like this compound is a critical property, especially for applications where thermal robustness is required. The fused tetrazole and pyridazine rings store a significant amount of energy. Studies on related energetic materials often use thermal decomposition temperature (Td) as a key measure of stability.

A QSPR model for stability would aim to correlate structural descriptors with Td. Relevant descriptors could include:

Heat of Formation (ΔHf): A higher positive heat of formation often indicates lower thermodynamic stability.

Bond Dissociation Energy (BDE): The energy required to break the weakest bond in the molecule can be a direct indicator of thermal stability.

Molecular Density (ρ): In the context of energetic materials, higher density is often correlated with greater stability and performance.

Oxygen Balance (OB%): While more relevant for explosives, this descriptor relates to the degree to which a molecule can oxidize itself.

Research into tetrazolo[1,5-b]pyridazine-based energetic materials has provided some data that could form the basis of a QSPR study. For example, the introduction of different functional groups can significantly alter the thermal stability.

Table 2: Experimental Thermal Stability Data for a Series of Energetic Tetrazolo[1,5-b]pyridazine Derivatives Data extracted from studies on related energetic compounds and is intended to illustrate the type of data used in a QSPR stability model.

CompoundDecomposition Temp (Td) (°C)Heat of Formation (kJ/mol)Crystal Density (g/cm³)
8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine290385.21.83
6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine178684.51.81
6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine>175N/AN/A

From such data, a QSPR model could be developed. For instance, a simplified, hypothetical MLR equation might look like:

Td = β0 + β1(ΔHf) + β2(ρ) + ...

Where the coefficients (β) are determined by the regression analysis. Such a model would reveal, for example, that lower heats of formation and higher densities are quantitatively correlated with increased thermal stability in this class of compounds.

Applications in Advanced Materials Science and Synthetic Strategy Non Clinical/non Biological

Role as Building Blocks for High-Nitrogen Energetic Materials

The tetrazolo[1,5-b]pyridazine (B14759603) framework is a significant scaffold in the development of high-nitrogen energetic materials. The inherent high nitrogen content and the positive heat of formation of the tetrazole ring contribute to the energetic properties of molecules derived from this system. The presence of a chlorine atom, as in 6-chlorotetrazolo[1,5-b]pyridazine (B1605628), offers a reactive site for the introduction of various toxophoric groups (such as -N3, -NO2, -NH2), allowing for the fine-tuning of energetic performance and sensitivity.

The design of energetic materials based on the tetrazolo[1,5-b]pyridazine skeleton focuses on creating molecules with a high density, a positive heat of formation, and a favorable oxygen balance. Key design principles include:

Introduction of Energetic Groups: The chloro and amino substituents on the pyridazine (B1198779) ring of 6-chlorotetrazolo[1,5-b]pyridazin-8-amine can be chemically transformed into or replaced by energetic moieties like azido (B1232118) (-N3) and nitro (-NO2) groups. The azido group, in particular, is an excellent source of nitrogen gas upon decomposition, a key characteristic of energetic materials.

Increasing Nitrogen Content: The primary goal is to maximize the nitrogen-to-carbon ratio, which generally leads to a higher heat of formation and the production of a large volume of gaseous nitrogen upon detonation. The tetrazole ring itself is a significant contributor to the high nitrogen content.

Enhancing Thermal Stability: While high energy content is crucial, the thermal stability of the resulting compound is equally important for safe handling and storage. This is often achieved by creating highly conjugated systems and introducing strong intra- and intermolecular interactions, such as hydrogen bonding. The amino group in the 8-position can participate in hydrogen bonding, contributing to the stability of the crystal lattice.

A notable example derived from the tetrazolo[1,5-b]pyridazine core is 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine. In this molecule, the introduction of an azido group at the 6-position and a nitro group at the 7-position significantly enhances its energetic properties.

Computational chemistry plays a vital role in the design and preliminary assessment of new energetic materials, providing insights into their performance and safety characteristics before synthesis. For derivatives of this compound, key performance parameters are calculated to predict their efficacy as explosives.

Calculated heats of formation are a critical parameter, with more positive values generally indicating higher energy content. Density is another crucial factor, as detonation velocity and pressure are proportional to the square of the density.

For instance, two energetic compounds synthesized from a tetrazolo[1,5-b]pyridazine precursor, 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine and 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, have been computationally and experimentally evaluated. The following table summarizes their key energetic performance parameters.

CompoundCalculated Detonation Velocity (Dv) (m/s)Calculated Detonation Pressure (P) (GPa)Thermal Decomposition Temperature (Td) (°C)
6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine874631.5163
8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamineNot ReportedNot Reported290

These data indicate that derivatives of the tetrazolo[1,5-b]pyridazine system can exhibit detonation performances superior to some conventional primary explosives. The high thermal stability of the diamino derivative is also noteworthy.

Intermediates in the Synthesis of Complex Organic Scaffolds

The reactivity of the chlorine atom in 6-chlorotetrazolo[1,5-b]pyridazine and its 8-amino derivative makes these compounds valuable intermediates in the synthesis of more complex organic molecules. The electron-withdrawing nature of the fused tetrazolopyridazine ring system activates the C-6 chlorine atom for nucleophilic aromatic substitution (SNAr) reactions.

This reactivity allows for the facile introduction of a wide array of functional groups at the 6-position by reaction with various nucleophiles, such as amines, alkoxides, and thiolates. For example, reaction with different amines leads to the formation of a library of 6-amino-substituted tetrazolo[1,5-b]pyridazine derivatives. This synthetic versatility is crucial for creating new molecular scaffolds for various applications, including the development of novel materials.

The synthesis of 6-chlorotetrazolo[1,5-b]pyridazine itself is achieved from 3,6-dichloropyridazine (B152260). The process involves a reaction with hydrazine (B178648) to form 1-(6-chloropyridazin-3-yl)hydrazine, followed by diazotization, which leads to the formation of the fused tetrazole ring.

Potential in Coordination Chemistry as Ligands for Metal Complexes

The nitrogen-rich structure of this compound, featuring multiple nitrogen atoms in both the pyridazine and tetrazole rings, as well as an exocyclic amino group, suggests its potential as a ligand in coordination chemistry. The lone pairs of electrons on the nitrogen atoms can, in principle, coordinate to metal ions to form metal complexes.

Catalytic Applications (e.g., in organic transformations)

The application of this compound and its derivatives in catalysis is another area that appears to be underexplored. While heterocyclic compounds are often investigated for their catalytic activity, either as organocatalysts or as ligands for metal-based catalysts, there is a lack of specific research detailing the catalytic applications of this particular compound.

The presence of multiple nitrogen atoms could potentially allow for the activation of substrates through hydrogen bonding or Lewis base catalysis. Furthermore, metal complexes derived from this ligand, if synthesized, could exhibit catalytic activity in various organic transformations. Nevertheless, based on the available scientific literature, the catalytic potential of this compound remains to be investigated.

Future Research Directions and Unaddressed Challenges in Tetrazolo 1,5 B Pyridazine Chemistry

Development of Novel and More Efficient Synthetic Routes

Current synthetic strategies for the tetrazolo[1,5-b]pyridazine (B14759603) core often rely on multi-step sequences, sometimes beginning with the construction of a pyridazine (B1198779) ring followed by the annulation of the tetrazole moiety. nih.govmdpi.com A common method involves the reaction of a hydrazine-substituted precursor with a diazotizing agent or the intramolecular cyclization of an azide (B81097). dtic.milnih.gov These classical approaches, while effective, present challenges related to efficiency, substrate scope, and the use of potentially hazardous reagents like sodium azide. acs.org

Future research must focus on developing more atom-economical and convergent synthetic strategies. Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing novel MCRs could enable the assembly of the fused heterocyclic system in a single, efficient step from simple, readily available starting materials. acs.org This approach would significantly reduce step counts and associated waste.

C-H Functionalization: Direct C-H activation and functionalization of pre-formed pyridazine or tetrazole rings offers a powerful and modern alternative to traditional cross-coupling methods. This would allow for the late-stage introduction of functional groups, providing rapid access to a diverse library of derivatives.

Novel Cyclization Strategies: Investigating alternative cyclization pathways that avoid the direct handling of azides, perhaps through in situ generation or the use of azide surrogates, would enhance the safety and scalability of these syntheses.

Exploration of Less-Known Reactivity Patterns and Transformational Chemistry

The reactivity of the tetrazolo[1,5-b]pyridazine system is not yet fully understood. Research has primarily focused on substitutions at the pyridazine ring, but the unique electronic nature of the fused system suggests a wealth of unexplored transformations. researchgate.netbeilstein-journals.org

Future investigations should pivot towards uncovering novel reactivity, including:

Ring-Chain Tautomerism: The equilibrium between the fused tetrazole ring and its open-chain azide tautomer (an azido-pyridazine) is a defining characteristic of this system. A detailed study of how substituents and environmental factors influence this equilibrium is critical, as it dictates the compound's stability and reactivity.

Photochemical and Thermal Transformations: The high nitrogen content suggests that these molecules could undergo interesting transformations upon exposure to light or heat. Photolysis studies could reveal pathways to novel heterocyclic systems or reactive intermediates like nitrenes. rsc.org

Ring-Opening and Rearrangement Reactions: Exploring conditions that promote selective ring-opening of either the tetrazole or pyridazine moiety could provide access to new classes of functionalized heterocycles that are otherwise difficult to synthesize.

Coordination Chemistry: The multiple nitrogen atoms in the scaffold make it an attractive candidate as a ligand for metal complexes. The resulting coordination compounds could exhibit novel catalytic, magnetic, or optical properties.

Advanced in situ Spectroscopic Monitoring of Reaction Mechanisms

A significant barrier to optimizing synthetic routes and ensuring process safety is the lack of detailed mechanistic understanding. Many key transformations, such as the cyclization of azides to form the tetrazole ring, are rapid and involve transient intermediates that are difficult to detect using traditional offline analytical methods like TLC or HPLC. mdpi.comnih.gov

The application of Process Analytical Technology (PAT), specifically in situ spectroscopic techniques, is a critical future direction.

In Situ FTIR and Raman Spectroscopy: These non-invasive techniques can provide real-time data on the concentration of reactants, intermediates, and products throughout a reaction. mdpi.comresearchgate.netmdpi.com By inserting a probe directly into the reaction vessel, chemists can monitor the disappearance of an azide stretch and the appearance of ring-related vibrations, allowing for precise determination of reaction kinetics and endpoints. nih.gov

In Situ NMR Spectroscopy: For more complex mechanistic questions, in situ NMR can provide detailed structural information on intermediates, helping to elucidate reaction pathways and identify unexpected side reactions.

The insights gained from these methods would be invaluable for optimizing reaction conditions (e.g., temperature, reagent addition rates) to maximize yield, minimize impurities, and ensure the safe handling of energetic intermediates. acs.org

Computational Design and Prediction of Novel Tetrazolo[1,5-b]pyridazine-Based Materials with Tunable Properties

The tetrazolo[1,5-b]pyridazine scaffold is a promising building block for advanced materials, particularly high-energy density materials (HEDMs). dtic.milbohrium.comresearchgate.net However, the traditional process of synthesizing and testing new compounds is time-consuming and resource-intensive. Computational chemistry offers a path to rationally design new materials with desired properties before they are ever made in a lab. figshare.comresearchgate.net

Future research should leverage quantum-chemical computational methods to accelerate the discovery of new materials:

Property Prediction: Using methods like Density Functional Theory (DFT), researchers can predict key properties of hypothetical tetrazolo[1,5-b]pyridazine derivatives. nih.govrsc.org This allows for the in silico screening of large virtual libraries to identify candidates with optimal characteristics.

Structure-Property Relationships: Computational studies can build robust quantitative structure-property relationship (QSPR) models. nih.gov These models can identify which molecular features (e.g., the electronic nature of a substituent, its position on the ring) have the greatest impact on a given property, thereby guiding synthetic efforts toward the most promising molecular designs.

Table 1: Computationally Predictable Properties of Tetrazolo[1,5-b]pyridazine Derivatives
Property ClassSpecific PropertyPotential ApplicationSupporting Evidence
Energetic PerformanceHeat of Formation, Detonation Velocity & Pressure, DensityAdvanced Energetic Materials dtic.milbohrium.comrsc.org
Stability & SensitivityThermal Decomposition Temperature, Bond Dissociation Energy, Impact SensitivitySafer Explosives and Propellants researchgate.netnih.govresearchgate.net
Electronic PropertiesFrontier Molecular Orbital Energies (HOMO/LUMO), Band GapOrganic Electronics, Semiconductors nih.gov
Biological ActivityMolecular Docking Scores, Pharmacokinetic Profiles (ADME)Medicinal Chemistry, Drug Discovery nih.gov

Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis

The synthesis of many tetrazolo[1,5-b]pyridazine derivatives involves hazardous intermediates (e.g., organic azides) and highly exothermic reactions, making their large-scale production in traditional batch reactors a significant safety concern. scispace.com Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a transformative solution to these challenges. nih.gov

The integration of continuous flow processing is a critical step toward the practical application of these compounds:

Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given time, drastically reducing the risk associated with thermal runaways or the accumulation of explosive intermediates. nih.gov Hazardous reagents like azides can be generated and consumed in situ within the flow system, eliminating the need for their isolation and storage. nih.gov

Precise Reaction Control: The superior heat and mass transfer in microreactors allows for precise control over reaction temperature, pressure, and residence time, often leading to higher yields, better selectivity, and fewer byproducts compared to batch processing. nih.gov

Scalability: Scaling up production in a flow system is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and safer than scaling up large batch reactors. beilstein-journals.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Tetrazolo[1,5-b]pyridazines
ParameterBatch SynthesisContinuous Flow SynthesisSupporting Evidence
Safety ProfileHigher risk due to large volumes of hazardous materials.Significantly improved safety with small reaction volumes and in situ generation. scispace.comnih.gov
Heat TransferOften inefficient, leading to temperature gradients and potential runaways.Excellent heat transfer due to high surface-area-to-volume ratio. nih.gov
Process ControlDifficult to precisely control mixing and temperature.Precise, automated control over all reaction parameters. nih.gov
ScalabilityChallenging and requires significant redevelopment.Straightforward by extending run time or numbering-up. beilstein-journals.orgacs.org

Q & A

Q. Advanced Green Chemistry

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Catalysis : Use Cu(I)-click chemistry for azide-alkyne cycloadditions, minimizing waste.
  • Waste analysis : Monitor chlorinated byproducts via GC-MS and implement neutralization protocols .

How do detonation properties of this compound derivatives compare to conventional explosives?

Advanced Energetic Materials
Compound 3at () outperforms DDNP and lead azide:

Property3atDDNPLead Azide
Detonation velocity (m/s)874669005100
MPC (mg)407020
Methodology :
  • Cheetah thermochemical code : Predict detonation pressure (P) and velocity (D).
  • Small-scale gap tests : Measure initiation thresholds .

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